6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one
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Overview
Description
6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxyphenoxyacetyl group, and a piperidinyl moiety attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the piperidinyl moiety: This step involves the reaction of the pyridazinone intermediate with a piperidine derivative, often through nucleophilic substitution or addition reactions.
Attachment of the methoxyphenoxyacetyl group: This can be accomplished by reacting the piperidinyl-pyridazinone intermediate with a methoxyphenoxyacetyl chloride or an equivalent reagent under basic conditions.
Introduction of the tert-butyl group: This step typically involves the alkylation of the pyridazinone intermediate with a tert-butyl halide or a tert-butyl alcohol derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halides, amines, and alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down ester or amide bonds, leading to the formation of carboxylic acids or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, amines, alcohols, and other nucleophiles or electrophiles.
Hydrolysis: Acidic or basic conditions using hydrochloric acid, sulfuric acid, sodium hydroxide, or potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth, induction of cell death in cancer cells, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one can be compared with other similar compounds, such as:
2,4-Dimethyl-6-tert-butylphenol: This compound has a similar tert-butyl group and phenolic structure but lacks the pyridazinone and piperidinyl moieties.
2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenol: This compound also contains tert-butyl groups and a phenolic structure but differs in its overall molecular framework.
Indole derivatives: These compounds share some structural similarities with the pyridazinone core and are known for their diverse biological activities.
Properties
IUPAC Name |
6-tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-22(2,3)19-8-9-20(26)25(23-19)16-10-12-24(13-11-16)21(27)15-29-18-7-5-6-17(14-18)28-4/h5-9,14,16H,10-13,15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSFTZFXUJCCHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)COC3=CC=CC(=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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